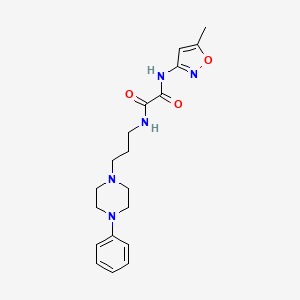

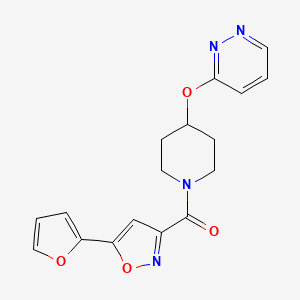

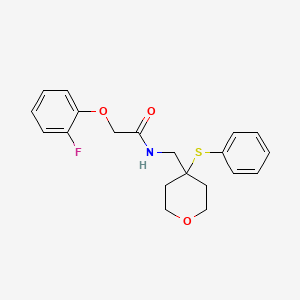

![molecular formula C17H14N2O3 B2907277 Ethyl 2-oxo-2-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetate CAS No. 561002-04-8](/img/structure/B2907277.png)

Ethyl 2-oxo-2-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-oxo-2-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetate is C₁₇H₁₄N₂O₃ , and its molecular weight is approximately 294.3 g/mol . The compound’s structure consists of an imidazo[1,2-a]pyridine ring fused with a phenyl group and an acetate moiety. The arrangement of atoms and bonds within the molecule determines its properties and behavior.

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Properties

A comprehensive review of papers until 2008 examines the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). The review covers preparation procedures, properties of free organic compounds, various protonated/deprotonated forms, and a summary of complex compounds with the considered ligands. It also highlights the spectroscopic properties, structures, magnetic properties, biological and electrochemical activity, identifying potential areas for further investigation (Boča, Jameson, & Linert, 2011).

Interaction with Polysaccharides

Research delves into the interaction of ionic liquids with polysaccharides, specifically focusing on chemical modification of cellulose using ionic liquids as reaction media. The study investigates the homogeneous acylation, carbanilation, and silylation of cellulose under mild conditions and short reaction times, resulting in various cellulose derivatives (Heinze, Dorn, Schöbitz, Liebert, Köhler, & Meister, 2008).

Optoelectronic Applications

Research on quinazolines, a group of benzodiazines, has expanded beyond medicinal chemistry to the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review underscores the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. It details the electroluminescent properties of quinazoline derivatives with π-extended conjugated systems, their role in organic light-emitting diodes (OLEDs), and the potential of pyrimidine derivatives in dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biodegradation and Environmental Impact

A review summarizes the knowledge on the biodegradation and fate of the gasoline ether oxygenate ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms' ability to degrade ETBE aerobically as a carbon and energy source or via cometabolism. The review also discusses the potential limitations on ETBE metabolism due to its ether structure and slow degradation kinetics and outlines the genes and pathways facilitating ETBE transformation (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

properties

IUPAC Name |

ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-2-22-17(21)16(20)15-14(12-8-4-3-5-9-12)18-13-10-6-7-11-19(13)15/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNQZWZQISOPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331504 |

Source

|

| Record name | ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24826966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate | |

CAS RN |

561002-04-8 |

Source

|

| Record name | ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

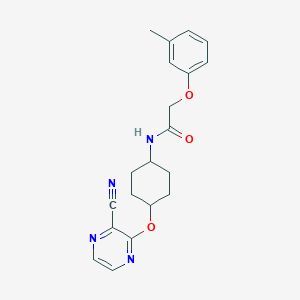

![4-(4-Ethoxyphenyl)-6-[(3-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2907202.png)

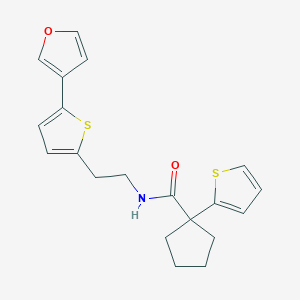

![tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate](/img/structure/B2907209.png)

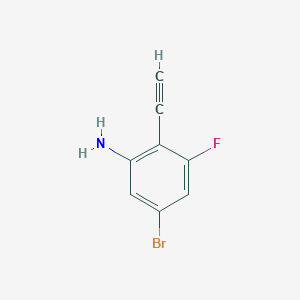

![[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B2907210.png)

![N-[2-(Prop-2-enoylamino)ethyl]-2,3-dihydro-1H-indene-2-carboxamide](/img/structure/B2907216.png)

![4-[2-(dimethylamino)ethoxy]-N-methylaniline](/img/structure/B2907217.png)